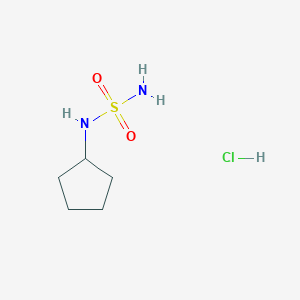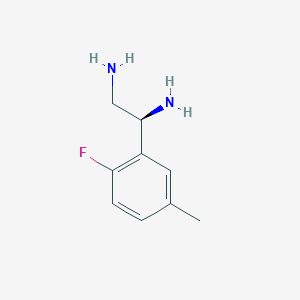
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is a chemical compound with a complex structure that includes amino, hydroxyethyl, bromo, and fluorophenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride typically involves multiple steps, starting from simpler precursor compounds. The synthetic route may include:
Bromination: Introduction of a bromine atom into the phenol ring.
Fluorination: Introduction of a fluorine atom into the phenol ring.
Aminoethylation: Introduction of an aminoethyl group.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted phenols.
Aplicaciones Científicas De Investigación
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Uniqueness
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents, along with the amino and hydroxyethyl groups, makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H9BrFNO2 |
|---|---|
Peso molecular |
250.06 g/mol |
Nombre IUPAC |
6-[(1S)-1-amino-2-hydroxyethyl]-3-bromo-2-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-2-1-4(6(11)3-12)8(13)7(5)10/h1-2,6,12-13H,3,11H2/t6-/m1/s1 |
Clave InChI |
AQWIEFSGDGJBHG-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@@H](CO)N)O)F)Br |
SMILES canónico |
C1=CC(=C(C(=C1C(CO)N)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)


![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)









